N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
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Description
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modifications
Quinazoline derivatives are synthesized through various chemical processes, involving coupling reactions, substitution, and cyclization steps. For instance, Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with diverse substituents, showcasing the chemical versatility of these compounds and their potential for structural modifications to enhance specific properties such as solubility and biological activity (Marsham et al., 1989).
Potential Research Applications
Quinazoline derivatives have been explored for their pharmacological activities, including antihypertensive, diuretic, and antitumor properties. For example, Rahman et al. (2014) synthesized a series of quinazoline derivatives and evaluated them for diuretic and antihypertensive activities, indicating their potential in cardiovascular research (Rahman et al., 2014). Additionally, Song et al. (2010) developed a method for synthesizing polycyclic amides from benzamides and alkynes, which could be applied in the synthesis of complex quinazoline structures for further biological studies (Song et al., 2010).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide. The final product is obtained by reacting N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride.", "Starting Materials": [ "3-methoxyaniline", "ethyl acetoacetate", "benzylamine", "2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate", "Step 2: Reaction of 2-(3-methoxyanilino)-2-oxoethyl acetoacetate with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide", "Step 3: Reaction of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide" ] } | |
CAS No. |
866349-24-8 |
Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI Key |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
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